4-Methoxy-1,3-dioxolane
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Overview
Description
4-Methoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions The presence of a methoxy group at the 4-position distinguishes this compound from other dioxolanes
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as azeotropic distillation may be employed to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like m-chloroperoxybenzoic acid (MCPBA).
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, organolithium reagents, or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dioxolane involves its ability to form stable cyclic acetals, protecting carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .
Comparison with Similar Compounds
1,3-Dioxolane: Lacks the methoxy group at the 4-position, making it less sterically hindered and more reactive in certain conditions.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2-Methoxy-1,3-dioxolane: Similar structure but with the methoxy group at the 2-position, affecting its chemical behavior and applications.
Uniqueness: 4-Methoxy-1,3-dioxolane’s unique structure, with the methoxy group at the 4-position, provides distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of specific derivatives .
Properties
CAS No. |
109620-95-3 |
---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
4-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C4H8O3/c1-5-4-2-6-3-7-4/h4H,2-3H2,1H3 |
InChI Key |
KNRHJRDGBKUSFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCO1 |
Origin of Product |
United States |
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